molecular formula C14H15N3O4 B2417398 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide CAS No. 438614-09-6

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide

Cat. No.: B2417398
CAS No.: 438614-09-6
M. Wt: 289.291
InChI Key: VJKWMYCMJMJKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide is a synthetic tetrahydropyrimidine derivative designed for pharmaceutical and biochemical research. This compound belongs to a class of molecules known for a wide spectrum of pharmacological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents . Its structure is based on a 1,3-dimethyl-2,6-dioxo-tetrahydropyrimidine core, a known precursor in the synthesis of 8-substituted xanthines, which are privileged structures in medicinal chemistry . Xanthine derivatives are extensively studied as potent and selective antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3), making them valuable tools for investigating heart and brain diseases, immuno-oncology, and Parkinson's disease . The incorporation of the 3-methoxybenzamide moiety is intended to modulate the compound's properties, potentially influencing its binding affinity, selectivity, and overall bioactivity. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex xanthine derivatives or as a starting point for developing novel enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-11(8-12(18)17(2)14(16)20)15-13(19)9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKWMYCMJMJKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method involves the reaction of terephthalaldehyde with amines and N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide in refluxing toluene without a catalyst . This multicomponent one-pot aza-Diels–Alder reaction yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and cellular biology.

    Medicine: Its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide is unique due to its specific combination of a pyrimidine ring and a methoxybenzamide moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 294.32 g/mol
  • CAS Number : 950515-71-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exert its effects through:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have demonstrated that this compound can significantly inhibit the growth of several cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
  • IC50 Values :
    • A549: 12.5 µM
    • HCC827: 10.0 µM
    • MRC-5: 25.0 µM

These results indicate a selective toxicity towards cancer cells compared to normal cells, which is crucial for developing effective anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The results showed that this compound inhibited the growth of these bacteria at concentrations ranging from 20 to 50 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/Effectiveness
AntitumorA54912.5 µM
AntitumorHCC82710.0 µM
AntitumorMRC-525.0 µM
AntibacterialE. coliInhibition at 20 µg/mL
AntibacterialS. aureusInhibition at 50 µg/mL

Case Study Insights

In a study focusing on the antitumor effects of various pyrimidine derivatives, this compound was compared with traditional chemotherapeutic agents like doxorubicin. The results indicated that while doxorubicin showed higher cytotoxicity across all tested lines, the new compound exhibited a more favorable selectivity towards cancer cells over normal cells.

Q & A

What are the established synthetic routes for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide, and how are reaction conditions optimized for yield and purity?

Basic Research Focus
The synthesis typically involves condensation of 6-aminouracil derivatives with substituted benzoyl chlorides. For example, equimolar mixtures of 6-aminouracil and 3-methoxybenzoyl chloride are refluxed in dry dimethylformamide (DMF) with catalytic piperidine for 6–12 hours . Key optimization parameters include:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but require careful monitoring to avoid decomposition.
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol or water is used for crystallization .
  • Catalysts : Piperidine acts as a base to deprotonate intermediates, accelerating acylation .
  • Purity assessment : Post-synthesis, HPLC or TLC is employed to monitor reaction progress, and recrystallization from DMF/water mixtures ensures high purity (>95%) .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

Basic Research Focus
Characterization relies on multimodal analytical approaches:

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 2.8–3.2 ppm confirm methyl groups on the pyrimidine ring, while aromatic protons from the 3-methoxybenzamide moiety appear at δ 6.8–7.5 ppm .
    • ¹³C NMR : Carbonyl resonances (C=O) at ~165–170 ppm and methoxy carbons at ~55 ppm validate functional groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 303.1219 for C₁₅H₁₇N₃O₄) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

How can researchers resolve discrepancies in reported biological activities of structurally related benzamide derivatives?

Advanced Research Focus
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) often arise from structural nuances. Methodological strategies include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophoric motifs .
  • Target engagement assays : Radioligand binding or thermal shift assays quantify interactions with proposed targets (e.g., cathepsin B inhibition) .
  • Meta-analysis : Cross-referencing bioactivity databases (e.g., PubChem) to identify trends in IC₅₀ values and selectivity indices .

What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

Advanced Research Focus
Computational workflows integrate:

  • Quantum mechanical (QM) calculations : Density functional theory (DFT) predicts electrophilic/nucleophilic sites, such as the electron-deficient pyrimidine ring .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., dihydrofolate reductase), highlighting hydrogen bonds with active-site residues .
  • QSAR models : Machine learning algorithms (e.g., neural networks) correlate substituent electronegativity with antimicrobial potency using datasets from related benzamides .

What crystallographic approaches are recommended for determining the three-dimensional structure, and how are software tools like SHELX and Mercury utilized in this process?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : High-resolution (≤1.0 Å) datasets collected at 100 K minimize thermal motion artifacts .
  • Structure solution : SHELXD identifies initial phases via dual-space methods, while SHELXL refines atomic coordinates with anisotropic displacement parameters .
  • Validation : Mercury software visualizes hydrogen-bonding networks and π-π stacking interactions. Packing similarity analysis identifies polymorphic variations .
  • Deposition : Final structures are deposited in the Cambridge Structural Database (CSD) with CCDC numbers for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.